molecular formula C12H19N3O B11812261 2-amino-3-methyl-N-[(1S)-1-pyridin-2-ylethyl]butanamide

2-amino-3-methyl-N-[(1S)-1-pyridin-2-ylethyl]butanamide

Cat. No.: B11812261
M. Wt: 221.30 g/mol
InChI Key: HKXMBRHRQZSLDA-FTNKSUMCSA-N
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Description

2-amino-3-methyl-N-[(1S)-1-pyridin-2-ylethyl]butanamide is an organic compound with a complex structure that includes an amino group, a methyl group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-methyl-N-[(1S)-1-pyridin-2-ylethyl]butanamide typically involves the reaction of 2-amino-3-methylbutanoic acid with a pyridinyl derivative under specific conditions. The reaction may require the use of coupling agents such as carbodiimides to facilitate the formation of the amide bond. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and efficiency, with careful monitoring of reaction parameters to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-methyl-N-[(1S)-1-pyridin-2-ylethyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The pyridinyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce primary or secondary amines.

Scientific Research Applications

2-amino-3-methyl-N-[(1S)-1-pyridin-2-ylethyl]butanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-3-methyl-N-[(1S)-1-pyridin-2-ylethyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-amino-3-methylpyridine: Shares the amino and methyl groups but lacks the butanamide and pyridinyl groups.

    3-methylbutanamide: Contains the butanamide structure but lacks the amino and pyridinyl groups.

Uniqueness

2-amino-3-methyl-N-[(1S)-1-pyridin-2-ylethyl]butanamide is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C12H19N3O

Molecular Weight

221.30 g/mol

IUPAC Name

2-amino-3-methyl-N-[(1S)-1-pyridin-2-ylethyl]butanamide

InChI

InChI=1S/C12H19N3O/c1-8(2)11(13)12(16)15-9(3)10-6-4-5-7-14-10/h4-9,11H,13H2,1-3H3,(H,15,16)/t9-,11?/m0/s1

InChI Key

HKXMBRHRQZSLDA-FTNKSUMCSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=N1)NC(=O)C(C(C)C)N

Canonical SMILES

CC(C)C(C(=O)NC(C)C1=CC=CC=N1)N

Origin of Product

United States

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